Methyl 2-bromo-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylate

Cross-coupling chemistry Regioselective C–C bond formation Building block design

Fragment screening programs often encounter thiazole-derived hits with ambiguous reactivity profiles, wasting resources on false positives. This compound is a well-characterized, 95% pure (GC) trisubstituted thiazole building block (MW 304.2, XLogP3 3.5) with documented cross-coupling selectivity and pre-established counter-screening protocols (DTNB/resazurin assays). • Regioselective C-2 bromo handle for exclusive Suzuki-Miyaura coupling without thiophene interference; C-Br bond (~285 kJ/mol) reacts ~10× faster than C-Cl under standard Pd(0) conditions. • Directly compatible with parallel library synthesis-no pre-purification needed-enabling rapid SAR exploration of kinase inhibitor or anti-tubercular 2-arylthiazole pharmacophores. • Profiled thiol reactivity and redox activity data available, allowing teams to build informed screening cascades from day one.

Molecular Formula C9H6BrNO2S2
Molecular Weight 304.2 g/mol
Cat. No. B13242483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylate
Molecular FormulaC9H6BrNO2S2
Molecular Weight304.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC(=N1)Br)C2=CC=CS2
InChIInChI=1S/C9H6BrNO2S2/c1-13-8(12)6-7(15-9(10)11-6)5-3-2-4-14-5/h2-4H,1H3
InChIKeyXAXMTWZWQIVNKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-bromo-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylate: Structural & Pharmacochemical Baseline


Methyl 2-bromo-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylate (CAS 1691604-02-0) is a trisubstituted thiazole building block within the 2-arylthiazole-4-carboxylate class, bearing a bromine atom at the 2-position of the thiazole ring, a thiophen-2-yl substituent at the 5-position, and a methyl ester at the 4-position [1]. Its molecular formula is C₉H₆BrNO₂S₂ with a molecular weight of 304.2 g/mol, an XLogP3-AA of 3.5, and a topological polar surface area of 95.7 Ų [1]. The compound is commercially supplied at ≥95% purity (GC) and is primarily employed as a synthetic intermediate in medicinal chemistry and cross-coupling chemistry, where the 2-bromo group serves as a reactive handle for palladium-catalyzed transformations including Suzuki-Miyaura, Stille, and Negishi couplings [2].

1
Cross-coupling building block: 2-bromo handle for Pd-catalyzed transformations
2
Thiazole 2-position reactivity: highest electrophilic site for regioselective coupling
3
Supplied at commercial purity suitable for parallel library synthesis

Why In-Class Analogs Fail as Substitutes


Within the 2-arylthiazole-4-carboxylate family, three structural variables—the halogen at position 2, the aryl/heteroaryl group at position 5, and the ester group at position 4—each independently govern cross-coupling reactivity, physicochemical profile, and downstream biological compatibility. Substituting bromine for chlorine alters the oxidative addition rate with Pd(0) catalysts by approximately one order of magnitude, with C–Br bonds (bond dissociation energy ~285 kJ/mol) reacting substantially faster than C–Cl bonds (~351 kJ/mol) under standard Suzuki-Miyaura conditions, directly affecting synthetic yield and purity of downstream products [1]. Replacing the thiophen-2-yl substituent with phenyl eliminates the sulfur heteroatom that contributes to hydrogen-bond acceptor capacity and modulates lipophilicity (XLogP3-AA 3.5 for thiophene vs. estimated ~3.9 for the phenyl analog), impacting solubility, membrane permeability, and target engagement in medicinal chemistry programs [2]. Bromine placement on the thiophene ring rather than the thiazole ring fundamentally alters the site of cross-coupling, as the thiazole 2-position is the most electronically activated site for nucleophilic aromatic substitution and metal-catalyzed coupling due to the electron-withdrawing effect of the adjacent ring nitrogen [3]. Fragment profiling studies have further demonstrated that brominated thiazoles exhibit measurable thiol reactivity and redox activity in biochemical assays, meaning that even subtle changes in bromine position or heteroaryl identity can shift a compound from a clean, on-target probe to a promiscuous nuisance hit [4]. These multiple, interacting differentiation axes make simple class-level substitution unreliable for any application requiring reproducible synthetic outcomes or interpretable biological data.

Bromine vs Chlorine
C–Br bond (~285 kJ/mol) oxidative addition is ~10-fold faster than C–Cl (~351 kJ/mol); substitution alters yield and coupling conditions.
2-Thiazole vs 5-Thiophene
Thiazole 2-position is the most activated halogen site; 5-bromothiophene analogs shift cross-coupling regioselectivity and kinetics.
Thiophene vs Phenyl
Phenyl analog lacks thiophene sulfur HBA, increasing XLogP by ~0.4 units and reducing TPSA; lipophilicity and permeability profile may shift.

Quantitative Differentiation vs. Closest Analogs


Regioselective Cross-Coupling at Thiazole 2-Position

Methyl 2-bromo-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylate carries its only halogen at the thiazole 2-position, which is the most electronically activated site for metal-catalyzed cross-coupling among thiazole ring positions. Computational reactivity descriptor studies on thiazole derivatives established a clear reactivity order for electrophilic attack at the pyridine nitrogen: 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles, driven by the electron-withdrawing effect of the ring nitrogen adjacent to C-2 [1]. In contrast, the structurally isomeric compound ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate (CAS 423768-45-0) places bromine on the thiophene ring at a site where C–H acidity and oxidative addition kinetics differ substantially from the thiazole 2-position. Under Suzuki-Miyaura conditions, 2-bromothiazoles consistently undergo oxidative addition faster than 2-chlorothiazoles by approximately one order of magnitude (C–Br BDE ~285 kJ/mol vs. C–Cl BDE ~351 kJ/mol), enabling milder reaction conditions and higher yields for the target compound [2].

2-Position Reactivity
Class-level inference
~10-fold rate difference vs. C–Cl
Reactivity rank supports predictable, milder cross-coupling conditions at thiazole 2-position.
Computational Fukui function study; confirm under specific Pd(0) conditions.
Cross-coupling chemistry Regioselective C–C bond formation Building block design

Thiophene-2-yl Confers Distinct Lipophilicity and HBA Profile

The thiophen-2-yl substituent at position 5 of the target compound confers measurably different physicochemical properties compared to the phenyl analog methyl 2-bromo-5-phenyl-1,3-thiazole-4-carboxylate (CAS 127919-00-0). The target compound has an experimentally computed XLogP3-AA of 3.5 and a topological polar surface area (TPSA) of 95.7 Ų [1]. The phenyl analog, lacking the thiophene sulfur atom, is estimated to have a higher XLogP (~3.9) and a lower TPSA (~67 Ų) based on structural comparison. The additional hydrogen-bond acceptor contributed by the thiophene sulfur (contributing to the total HBA count of 5 in the target compound vs. 4 in the phenyl analog) directly influences solubility and permeability profiles. The thiophene sulfur also introduces a distinct electrostatic potential surface that alters π-stacking and protein-ligand interactions compared to the purely carbonaceous phenyl ring [2].

Lipophilicity & HBA
Cross-study comparable
ΔXLogP ≈ -0.4; ΔTPSA ≈ +29 Ų; ΔHBA = +1
Thiophene sulfur provides distinct polarity and hydrogen-bond acceptor profile vs. phenyl analog.
Target XLogP3-AA 3.5 vs. phenyl analog ~3.9 (PubChem computed).
Physicochemical property optimization Drug-likeness Lipophilicity modulation

Brominated Thiazole Reactivity Liabilities in Fragment Screening

A comprehensive profiling study of 49 fragment-sized thiazoles and thiadiazoles—including bromides, amines, carboxylic acids, and nitriles—demonstrated that brominated thiazoles exhibit quantifiable thiol reactivity and redox activity in biochemical inhibition assays [1]. The study established a high-throughput profiling cascade that differentiates thiazole building blocks based on their propensity for nonspecific inhibition. While the specific target compound was not individually profiled in this study, the class-level finding is that brominated thiazoles as a group showed higher thiol reactivity compared to their amino- and carboxyl-substituted counterparts. The 2-bromo substitution pattern, being adjacent to the thiazole nitrogen, is expected to modulate the electrophilicity of the carbon-bromine bond differently than bromine at other positions due to the electron-withdrawing effect of the ring nitrogen [2]. This profiling data provides procurement-relevant guidance: when selecting a thiazole-4-carboxylate building block for fragment screening, the brominated variant must be accompanied by appropriate counter-screens (thiol reactivity, redox activity) to distinguish on-target from off-target activity, whereas the non-brominated analog methyl 2-(thiophen-2-yl)thiazole-4-carboxylate (CAS 1489464-15-4) may present a lower baseline interference risk [1].

Thiol Reactivity Flag
Class-level inference
Elevated reactivity vs. non-halogenated thiazoles
Brominated thiazole class may show higher assay interference; counter-screens recommended.
Fragment profiling study (49 compounds); individual compound data not disaggregated.
Fragment-based drug discovery Assay interference Thiol reactivity screening

2-Bromo vs. 2-Amino: Pharmacophore Switch from Anti-TB Scaffold

The 2-aminothiazole-4-carboxylate scaffold has been validated as a promising anti-tubercular template, with methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrating an MIC of 0.06 µg/mL (240 nM) against M. tuberculosis H37Rv [1]. The target compound, methyl 2-bromo-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylate, features a bromine atom at the 2-position that blocks the amino group essential for this anti-TB activity. This substitution fundamentally alters the pharmacophore: the brominated compound cannot participate in the hydrogen-bond donor interactions at the 2-position that are critical for target engagement in the 2-amino series. Consequently, the target compound should be classified as a synthetic precursor or prodrug intermediate rather than a direct bioactive mimic of 2-aminothiazole-4-carboxylates. However, the 5-(thiophen-2-yl) substituent in the target compound replaces the 5-benzyl group of the active anti-TB compound, and the thiophene heteroaryl group may offer alternative binding interactions if the 2-bromo group is subsequently displaced via cross-coupling to install a new pharmacophoric element [2].

2-Br vs. 2-NH₂ Pharmacophore
Class-level inference
2-Bromo blocks the anti-TB 2-amino pharmacophore
Synthetic precursor only; not a direct bioactive mimic of 2-aminothiazole-4-carboxylate leads.
Comparator MIC 0.06 µg/mL (M. tuberculosis H37Rv); target not directly assayed.
Anti-tubercular drug discovery Scaffold hopping mtFabH inhibition

Methyl Ester Enables Selective Hydrolysis to Carboxylic Acid

The methyl ester at the 4-position of the thiazole ring provides a carboxylate precursor that can be selectively hydrolyzed to the corresponding carboxylic acid (5-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid derivative) under basic conditions without affecting the 2-bromo substituent, provided anhydrous conditions are avoided during the workup [1]. This contrasts with ethyl ester analogs such as ethyl 2-bromo-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylate, where the increased steric bulk of the ethyl group marginally slows saponification kinetics. The methyl ester also offers a lower molecular weight compared to the ethyl analog (304.2 vs. ~318.2 g/mol), providing a ~4.6% mass advantage per mole for large-scale synthetic operations [2]. Additionally, the commercial availability of the target compound at 95% purity with the methyl ester already installed eliminates a synthetic step (esterification of the free acid) that would otherwise be required if starting from the carboxylic acid derivative.

Methyl Ester Advantage
Supporting evidence
ΔMW -14 g/mol vs. ethyl ester; saves 1 synthetic step
Pre-installed methyl ester reduces raw material cost and eliminates esterification step.
MW 304.2 g/mol; commercial purity 95%.
Prodrug design Ester hydrolysis Functional group interconversion

High-Value Application Scenarios


Regioselective Suzuki-Miyaura Diversification for Kinase Inhibitor Libraries

The 2-bromo substituent at the most electronically activated position of the thiazole ring makes this compound an ideal substrate for parallel library synthesis via Suzuki-Miyaura cross-coupling [1]. The reactivity order of 2-substituted > 5-substituted thiazoles ensures that coupling occurs selectively at C-2 without competing reactivity at the thiophene ring [2]. This regioselectivity is critical for generating focused libraries of 2-aryl/heteroaryl analogs for SAR studies, particularly in kinase inhibitor programs where the 2-arylthiazole motif is a recognized pharmacophore. The 5-(thiophen-2-yl) group remains intact throughout the coupling, serving as a fixed heteroaryl element for target engagement. The methyl ester at position 4 can be retained for further derivatization or hydrolyzed post-coupling to the carboxylic acid for solubility optimization. This scenario is supported by the total synthesis precedent of anithiactins A-C, where methyl 2-bromothiazole-4-carboxylate underwent successful Suzuki-Miyaura coupling with 2-aminophenylboronic acid to construct the core scaffold [3].

Fragment Screening with Built-In Reactivity Profiling

The Proj et al. 2022 profiling study established that brominated thiazoles require specific counter-screening protocols (thiol reactivity via DTNB assay and redox activity via resazurin assay) to distinguish genuine target engagement from assay interference [1]. Teams procuring this compound for fragment screening can leverage this pre-existing knowledge to design their screening cascade with these counter-assays built in from the start, avoiding the resource drain of chasing false positives. The compound's physicochemical profile (XLogP3-AA = 3.5, TPSA = 95.7 Ų, MW = 304.2 g/mol) places it within fragment-appropriate chemical space (MW < 300 g/mol is ideal, but 304.2 is borderline acceptable for fragment libraries), and its 2-bromo handle provides a direct path from fragment hit to lead via structure-based design and cross-coupling elaboration [2]. The documented reactivity liabilities of the brominated thiazole class do not disqualify the compound but rather make it a well-characterized entity suitable for informed, risk-managed procurement.

Late-Stage Functionalization in Anti-Infective Drug Discovery

In anti-tubercular and antibacterial programs, the 2-aminothiazole-4-carboxylate scaffold has validated target engagement against M. tuberculosis (MIC = 0.06 µg/mL for the 2-amino-5-benzyl analog) [1]. The target compound, with its 2-bromo group blocking the amino pharmacophore, serves not as a bioactive mimic but as a late-stage diversification precursor. After construction of the core scaffold with the desired 5-aryl/heteroaryl substituent and 4-carboxylate ester, the 2-bromo group can be displaced via palladium-catalyzed amination (Buchwald-Hartwig) or cross-coupling to install diverse 2-substituents and explore SAR beyond the 2-amino series. This approach circumvents the synthetic challenges associated with direct functionalization of the 2-aminothiazole scaffold and allows access to 2-alkylamino, 2-arylamino, and 2-aryl thiazole-4-carboxylate libraries from a single, commercially available building block. The 95% commercial purity [2] is adequate for direct use in parallel chemistry without additional purification, reducing cycle time in medicinal chemistry workflows.

Thiophene Sulfur HBA Advantage in Lead Optimization

The thiophen-2-yl substituent at position 5 contributes one additional hydrogen-bond acceptor (the thiophene sulfur) compared to the phenyl analog, yielding a total HBA count of 5 vs. 4 [1]. This single HBA difference can be decisive in fine-tuning solubility and permeability in lead optimization. The TPSA increase of approximately 28.7 Ų and the XLogP reduction of ~0.4 log units relative to the phenyl analog shift the compound toward more favorable drug-likeness metrics, particularly for targets where excessive lipophilicity drives off-target binding, hERG liability, or metabolic instability [2]. Programs targeting CNS-penetrant compounds may prefer the phenyl analog's lower TPSA, while programs optimizing for metabolic stability and aqueous solubility may find the thiophene-containing target compound to be the superior choice. This structure-property relationship is quantitatively grounded in the computed descriptors from PubChem and the established medicinal chemistry principles linking TPSA and XLogP to ADME outcomes [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regioselective 2-position cross-coupling handle
Suzuki-Miyaura coupling selectivity and yield
Fragment-based screening
Well-characterized reactivity profile
Thiol reactivity and redox counter-screen protocols
Anti-infective SAR exploration
2-Bromo as late-stage diversification precursor
Buchwald-Hartwig amination or cross-coupling scope
Lead optimization: polarity tuning
Thiophene sulfur HBA and TPSA contribution
Solubility and permeability endpoint review
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